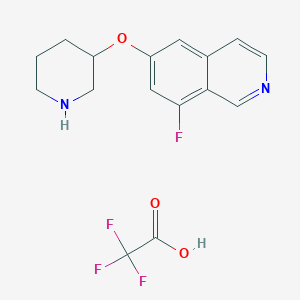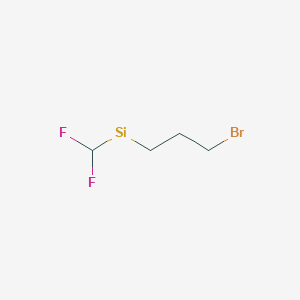![molecular formula C19H20ClNO3 B15170888 Piperidine, 1-[(4-chlorophenoxy)acetyl]-4-phenoxy- CAS No. 651300-89-9](/img/structure/B15170888.png)
Piperidine, 1-[(4-chlorophenoxy)acetyl]-4-phenoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperidine, 1-[(4-chlorophenoxy)acetyl]-4-phenoxy- is an organic compound that belongs to the class of piperidines Piperidines are heterocyclic amines characterized by a six-membered ring containing five methylene bridges and one amine bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Piperidine, 1-[(4-chlorophenoxy)acetyl]-4-phenoxy- typically involves the reaction of piperidine with 4-chlorophenoxyacetyl chloride and phenol under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process may also include steps for the recovery and recycling of solvents and reagents to minimize waste and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
Piperidine, 1-[(4-chlorophenoxy)acetyl]-4-phenoxy- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenoxy or chlorophenoxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
Piperidine, 1-[(4-chlorophenoxy)acetyl]-4-phenoxy- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Piperidine, 1-[(4-chlorophenoxy)acetyl]-4-phenoxy- involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
Piperidine: A simpler structure with a six-membered ring containing one nitrogen atom.
Pyridine: A six-membered aromatic ring with one nitrogen atom.
Piperazine: A six-membered ring containing two nitrogen atoms.
Uniqueness
Piperidine, 1-[(4-chlorophenoxy)acetyl]-4-phenoxy- is unique due to the presence of both chlorophenoxy and phenoxy groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
651300-89-9 |
|---|---|
Fórmula molecular |
C19H20ClNO3 |
Peso molecular |
345.8 g/mol |
Nombre IUPAC |
2-(4-chlorophenoxy)-1-(4-phenoxypiperidin-1-yl)ethanone |
InChI |
InChI=1S/C19H20ClNO3/c20-15-6-8-16(9-7-15)23-14-19(22)21-12-10-18(11-13-21)24-17-4-2-1-3-5-17/h1-9,18H,10-14H2 |
Clave InChI |
GMBGFBSXYIRXMU-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1OC2=CC=CC=C2)C(=O)COC3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,5'-(Propane-2,2-diyl)bis(2,3-dihydrothieno[3,4-b][1,4]dioxine)](/img/structure/B15170814.png)
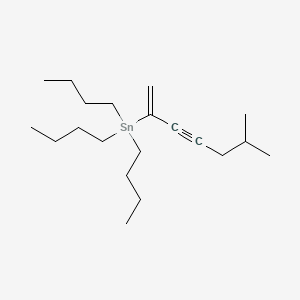
![1h-Oxepino[4,5-d]imidazole](/img/structure/B15170833.png)
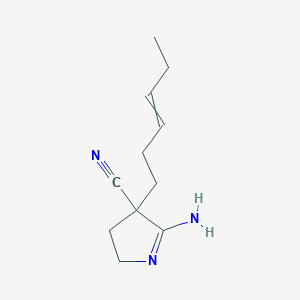
![2-[(4-Iodophenyl)methyl]-1,2-thiazol-3(2H)-one](/img/structure/B15170857.png)
![1,1,3,3-Tetrabutyl-1,3-bis[(propan-2-yl)oxy]distannoxane](/img/structure/B15170871.png)

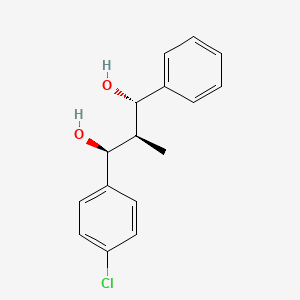
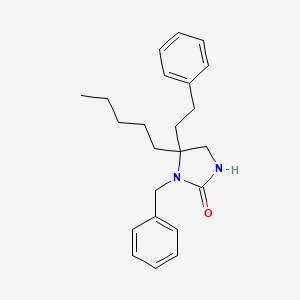
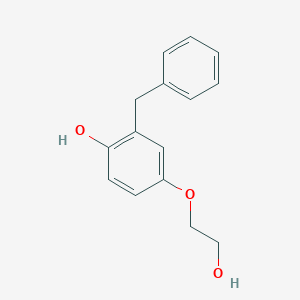
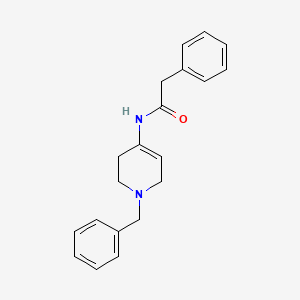
![2-{1-[5-(Trimethylsilyl)thiophen-2-yl]ethylidene}hydrazine-1-carbothioamide](/img/structure/B15170909.png)
